1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine
説明
Structural Analogues to Purine Bases: Bioisosteric Relevance
The pyrazolo[3,4-d]pyrimidine nucleus shares a striking structural resemblance with purine bases, featuring a bicyclic system that replicates the hydrogen-bonding patterns and π-π stacking interactions of adenine and guanine. This bioisosteric relationship allows the scaffold to occupy purine-binding pockets in enzymes and receptors while offering enhanced metabolic stability through strategic substitutions.
| Structural Feature | Purine (Adenine) | Pyrazolo[3,4-d]Pyrimidine |
|---|---|---|
| Core Ring System | Imidazole + Pyrimidine | Pyrazole + Pyrimidine |
| Hydrogen Bond Donors/Acceptors | 3 donors, 2 acceptors | 2 donors, 3 acceptors |
| Common Substitution Sites | N1, N3, N7, N9 | N1, N4, N5, C3 |
This table highlights the scaffold’s ability to mimic purines while introducing novel electronic profiles. For instance, replacing the imidazole ring of purines with a pyrazole moiety reduces basicity, which can minimize off-target interactions with non-purine targets. The 1-phenyl substitution in 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine further enhances lipophilicity, improving membrane permeability compared to unsubstituted analogs.
The bioisosteric strategy has proven particularly effective in kinase inhibition. Cyclin-dependent kinases (CDKs) and adenosine receptors preferentially bind to purine analogs, but 1-phenyl derivatives exhibit superior selectivity due to steric and electronic modifications. For example, 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one demonstrated nanomolar affinity for A1 adenosine receptors, leveraging the 3-chlorophenyl group to fill hydrophobic subpockets.
Historical Evolution of 1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine Derivatives
The synthesis of 1-phenyl derivatives traces back to early efforts in purine bioisosterism during the 1990s. Initial work focused on adenosine receptor modulation, with researchers substituting the N1 and N5 positions to optimize binding. A pivotal 1991 study reported that 1-phenyl analogs exhibited up to 10-fold greater A1 receptor affinity than their parent compounds, attributed to aryl group interactions with transmembrane domain residues.
Timeline of Key Developments
The 2010s saw a shift toward anticancer applications. By tethering the scaffold to piperazine moieties via amide linkages, researchers achieved dual activity against breast cancer cells (MCF-7 IC50: 8.2 μM) and COX-2 enzyme inhibition (85% at 10 μM). Recent innovations include functionalization with cyclohexenylethyl groups to improve solubility, as seen in N⁶-[2-(cyclohex-1-en-1-yl)ethyl]-N⁴-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, which exhibits nanomolar potency against kinase-driven malignancies.
Synthetic methodologies have concurrently advanced. Early routes relied on urea fusion of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, but modern protocols employ phosphorus oxychloride-mediated chlorination followed by nucleophilic aromatic substitution. These methods enable precise installation of substituents at C4 and C6, critical for modulating target engagement. For instance, replacing chlorine at C4 with anilines boosts solubility without compromising EGFR binding.
特性
CAS番号 |
5399-88-2 |
|---|---|
分子式 |
C11H10N6 |
分子量 |
226.24 g/mol |
IUPAC名 |
1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H10N6/c12-9-8-6-14-17(7-4-2-1-3-5-7)10(8)16-11(13)15-9/h1-6H,(H4,12,13,15,16) |
InChIキー |
JUCSNAMHVJOWAV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)N)N |
製品の起源 |
United States |
生物活性
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article explores its biological activity, including antitumor effects, kinase inhibition, and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C11H10N4
- Molecular Weight : 210.24 g/mol
Antitumor Activity
Research has demonstrated that derivatives of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exhibit significant antitumor properties. A study evaluated several derivatives against breast (MCF-7) and lung (A-549) cancer cell lines. Notably, compounds such as 6b showed up to 91% inhibition of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), indicating strong potential as anticancer agents .
Table 1: Antitumor Activity of Selected Compounds
| Compound | Cell Line | % Inhibition | IC50 (µM) |
|---|---|---|---|
| 6b | A-549 | 91% | 0.016 |
| 12b | A-549 | - | 8.21 |
| 12b | HCT-116 | - | 19.56 |
The mechanism of action involves the inhibition of EGFR, a critical target in cancer therapy. Molecular docking studies revealed that these compounds bind effectively to the ATP-binding site of EGFR-TK, facilitating their inhibitory effects through hydrogen bonding interactions .
Apoptotic Induction
Flow cytometric analyses indicated that compound 12b not only inhibits cell proliferation but also induces apoptosis by increasing the BAX/Bcl-2 ratio significantly, suggesting its role in promoting programmed cell death in cancer cells .
Antimicrobial Activity
In addition to antitumor effects, derivatives of this compound have shown promising antimicrobial activity. A study assessed various pyrazolo derivatives for their efficacy against bacterial pathogens. Compound 7b exhibited remarkable antimicrobial properties with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL , demonstrating its potential as an effective antimicrobial agent .
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 7b | Staphylococcus epidermidis | 0.25 |
Case Studies
- EGFR Inhibition Study : A recent investigation into new pyrazolo[3,4-d]pyrimidine derivatives highlighted the effectiveness of compound 12b against both wild-type and mutant EGFR variants, suggesting its utility in overcoming resistance mechanisms commonly observed in cancer therapies .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of various pyrazolo derivatives found that compound 7b effectively inhibited biofilm formation in Staphylococcus aureus, which is crucial for treating persistent infections .
科学的研究の応用
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Antitumor Activity
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines possess significant antitumor properties. Studies indicate that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives have shown efficacy against various cancer cell lines, including breast and lung cancers .
Antiviral Properties
The compound has also been investigated for its antiviral activities. Some studies suggest that pyrazolo[3,4-d]pyrimidines can inhibit viral replication and exhibit activity against viruses such as HIV and influenza . This makes them potential candidates for the development of antiviral therapeutics.
Antibacterial Effects
In addition to its antitumor and antiviral properties, 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives have shown antibacterial activity against a range of pathogens. Research indicates that these compounds can disrupt bacterial cell wall synthesis and inhibit growth .
Anti-inflammatory Activity
Some derivatives have been noted for their anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes .
Case Study 1: Antitumor Efficacy
A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives highlighted their potential as antitumor agents. The results showed that specific modifications to the phenyl group enhanced cytotoxicity against cancer cell lines, indicating structure-activity relationships that could guide future drug design .
Case Study 2: Antiviral Screening
In another study focusing on antiviral activity, researchers synthesized several derivatives of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine and screened them against HIV. Some compounds exhibited potent inhibitory effects on viral replication in vitro, supporting further investigation into their mechanism of action .
Data Table: Biological Activities of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives
類似化合物との比較
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on substituents at positions 1, 4, and 6. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Effects : Alkyl or aryl groups at positions 4 and 6 (e.g., ethyl, isopropyl, or dimethylphenyl in PR5-LL-CM01) enhance target affinity and metabolic stability compared to the parent amine groups .
- Bioactivity : The PRMT5 inhibitor PR5-LL-CM01 demonstrates that bulky substituents (e.g., 3,4-dimethylphenyl) improve enzymatic inhibition, likely due to enhanced hydrophobic interactions .
- Physicochemical Properties : Derivatives with oxygen atoms (e.g., dione in ) exhibit reduced potency, highlighting the importance of amine groups for hydrogen bonding .
Pharmacological Profiles
Anticancer Activity:
- 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine analogs show broad-spectrum anticancer activity. For instance, compound 7a (N4-Ethyl-N6,1-diphenyl) was synthesized with an 85% yield and tested in vivo for tumor suppression .
- PR5-LL-CM01 inhibits PRMT5, an enzyme overexpressed in cancers, with nanomolar potency, making it a candidate for targeted therapy .
Comparison with Pyrazolo[3,4-b]Pyridines:
Pyrazolo[3,4-b]pyridines (e.g., compound 8b in ) share structural similarity but feature a pyridine ring instead of pyrimidine. These compounds exhibit anti-tumor efficacy but may differ in target selectivity due to altered electronic properties .
準備方法
Formation of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
The synthesis begins with the condensation of phenylhydrazine and ethoxymethylenemalononitrile in ethanol under reflux conditions. This reaction yields 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (compound 2 ), a critical intermediate for subsequent cyclization. The reaction typically achieves >80% yield, with purity confirmed via thin-layer chromatography (TLC).
Hydrolysis to Carboxamide Derivative
Partial hydrolysis of compound 2 using alcoholic sodium hydroxide (NaOH) converts the nitrile group to a carboxamide, forming 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (compound 3 ). Optimal conditions involve refluxing in 50% ethanol for 6–8 hours, yielding 75–85% of the carboxamide.
Cyclization with Urea
Fusion of compound 3 with urea at 180–200°C facilitates cyclization to 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (compound 4 ). This step proceeds via intramolecular nucleophilic attack, forming the pyrimidine ring. The product is purified via recrystallization from dimethylformamide (DMF), yielding 70–78% of the dione.
Table 1: Key Reaction Parameters for Multi-Step Synthesis
Four-Component One-Pot Condensation
A novel one-pot strategy synthesizes pyrazolo[3,4-d]pyrimidine derivatives via sequential condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols. While this method primarily yields alkoxy-substituted derivatives (e.g., 4-ethoxy-6-(2-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine), post-synthetic modification can introduce amine groups.
Reaction Mechanism
-
Formation of Hydrazone : Phenylhydrazine reacts with methylenemalononitrile to form a hydrazone intermediate.
-
Aldol Condensation : The hydrazone reacts with an aldehyde (e.g., benzaldehyde) in the presence of sodium ethoxide (NaOEt), generating a cyclic intermediate.
-
Alcohol Incorporation : Alcohols (e.g., ethanol) participate in nucleophilic substitution, forming the alkoxy group at position 4.
Post-Synthetic Amination
To convert alkoxy derivatives to diamines, the 4-ethoxy group undergoes nucleophilic substitution with ammonia or ammonium hydroxide under microwave irradiation (100°C, 30 min). This step remains exploratory, with yields yet to be optimized.
Table 2: One-Pot Synthesis Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | NaOEt (10 mol%) | Increases rate |
| Temperature | 80°C | Maximizes purity |
| Solvent | Ethanol | Enhances solubility |
| Reaction Time | 6 hours | Balances completion vs. degradation |
A 1990 synthesis reported in the Journal of Heterocyclic Chemistry describes the preparation of 3-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine via nucleophilic substitution. Although the target compound differs by a methylsulfanyl group, the methodology provides insights into amine introduction:
Key Steps
-
Thiolation : Reaction of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with sodium thiomethoxide (NaSMe) in DMF substitutes one chlorine atom with a methylsulfanyl group.
-
Amination : The remaining chlorine undergoes displacement with aqueous ammonia, yielding the diamine.
This two-step process achieves 55–60% overall yield, with the thiolation step being rate-limiting.
Comparative Analysis of Methods
Yield and Scalability
-
Multi-Step Synthesis : Offers higher predictability (65–70% overall yield) but requires specialized equipment for high-pressure amination.
-
One-Pot Method : Scalable for bulk synthesis but necessitates post-modification for diamine formation.
-
Historical Route : Lower yields due to intermediate purification challenges.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of phenyl-substituted precursors with amidine derivatives under controlled temperature (80–120°C) and inert atmosphere. Optimization involves varying catalysts (e.g., Pd/C or CuI) and solvent systems (DMSO or DMF) to improve yield. Reaction monitoring via TLC or HPLC is critical to identify intermediates and minimize side products . Quantum chemical calculations (e.g., DFT) can predict transition states and guide experimental parameter adjustments .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and aromaticity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation and hydrogen-bonding patterns .
Cross-validation with computational models (e.g., Gaussian or ORCA) ensures consistency between experimental and theoretical data .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : The compound is hygroscopic and sensitive to UV light. Store in amber vials under nitrogen at −20°C. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways. Monitor via HPLC for byproducts like oxidized pyrimidine derivatives . Avoid contact with strong oxidizers (e.g., HNO₃) due to reactive amine groups .
Q. What toxicity profiles should guide laboratory safety protocols?
- Methodological Answer : Acute oral toxicity (LD₅₀ > 500 mg/kg in rodent models) and skin irritation (GHS Category 2) necessitate PPE (gloves, lab coats, goggles). Conduct in vitro assays (e.g., Ames test for mutagenicity) to assess chronic risks. Emergency protocols include decontamination with 0.9% saline for eye exposure and activated charcoal for ingestion .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected reaction intermediates)?
- Methodological Answer : Integrate molecular dynamics (MD) simulations to model solvent effects and transition states. For example, if NMR spectra conflict with expected tautomeric forms, hybrid QM/MM calculations can identify dominant tautomers under specific pH or solvent conditions . Machine learning (e.g., neural networks) trained on PubChem data can flag outliers in spectral or crystallographic datasets .
Q. What strategies validate the compound’s biological targets in enzyme inhibition studies?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (Kd, ΔH). For kinase inhibition assays, pair biochemical assays (e.g., ADP-Glo™) with molecular docking (AutoDock Vina) to correlate inhibitory activity with binding pocket interactions. Cross-reference with structural analogs (e.g., 1-(4-Fluorophenyl) derivatives) to refine structure-activity relationships .
Q. How can researchers optimize reaction scalability while minimizing environmental impact?
- Methodological Answer : Apply green chemistry metrics (E-factor, atom economy) to evaluate solvent waste. Switch to bio-based solvents (e.g., cyclopentyl methyl ether) or microwave-assisted synthesis to reduce energy consumption. Membrane separation technologies (e.g., nanofiltration) can recover catalysts and unreacted precursors .
Q. What advanced techniques address data reproducibility challenges in pharmacokinetic studies?
- Methodological Answer : Use in vitro-in vivo extrapolation (IVIVE) models with hepatocyte clearance data to predict metabolic stability. Validate via LC-MS/MS quantification of plasma metabolites in rodent models. Address interspecies variability by cross-referencing human CYP450 isoform data .
Q. How do researchers reconcile discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer : Perform sensitivity analysis on force fields (e.g., AMBER vs. CHARMM) to assess model dependency. If predicted binding affinities mismatch experimental IC₅₀ values, re-evaluate protonation states or solvation effects using explicit solvent MD simulations . Experimental validation via site-directed mutagenesis of target proteins can confirm critical binding residues .
Methodological Resources
- Data Management : Implement FAIR principles using ELN platforms (e.g., LabArchives) to ensure traceability. Chemical software (e.g., ChemAxon, Schrödinger Suite) standardizes nomenclature and automates reaction pathway analysis .
- Safety Compliance : Adhere to protocols in the Chemical Hygiene Plan for advanced labs, including 100% safety exam compliance and fume hood use for aerosol-prone steps .
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